Albendazole sulfoxide-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

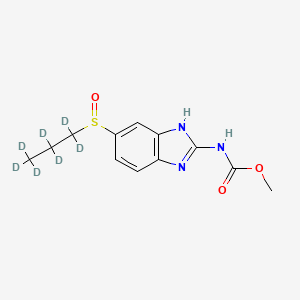

Properties

Molecular Formula |

C12H15N3O3S |

|---|---|

Molecular Weight |

288.38 g/mol |

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |

InChI Key |

VXTGHWHFYNYFFV-JOMZKNQJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Albendazole Sulfoxide-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Albendazole sulfoxide-d7, a key analytical standard in the development and pharmacokinetic evaluation of the anthelmintic drug Albendazole. This document details the chemical and physical properties of this compound, its synthesis, and its primary application as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of its role in understanding the metabolic fate of Albendazole.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infections. Following oral administration, Albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, Albendazole sulfoxide.[1] This metabolite is responsible for the systemic anthelmintic activity of the drug. To accurately quantify the concentrations of Albendazole and its metabolites in biological matrices for pharmacokinetic, bioequivalence, and metabolism studies, a stable isotope-labeled internal standard is essential. This compound, a deuterated analog of Albendazole sulfoxide, serves this critical role, ensuring the precision and accuracy of analytical methods.[2]

Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of Albendazole sulfoxide, where seven hydrogen atoms on the propyl group have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to the endogenous metabolite but has a higher mass, allowing it to be distinguished by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl N-[6-(propyl-d7-sulfinyl)-1H-benzo[d]imidazol-2-yl]carbamate | [2] |

| Molecular Formula | C₁₂H₈D₇N₃O₃S | [3] |

| Molecular Weight | 288.37 g/mol | [3] |

| Appearance | Solid | N/A |

| Purity | >95% (via HPLC) | [3] |

| Storage Temperature | +4°C | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the introduction of the deuterium atoms followed by a controlled oxidation.

A common synthetic route begins with Albendazole-d7. The sulfur atom in Albendazole-d7 is then selectively oxidized to a sulfoxide. This oxidation must be carefully controlled to prevent further oxidation to the sulfone metabolite.

Representative Oxidation Protocol (for non-deuterated Albendazole Sulfoxide):

-

Reactants: Albendazole, 30% Hydrogen Peroxide, Glacial Acetic Acid.[4]

-

Procedure:

-

Dissolve Albendazole in glacial acetic acid in a four-necked flask with stirring. The reaction can be performed at various temperatures (e.g., 15°C, 35°C, or 50°C).[4]

-

Slowly add 30% hydrogen peroxide dropwise to the solution.[4]

-

Allow the reaction to proceed for several hours (e.g., 3-5 hours).[4]

-

Neutralize the reaction mixture to a pH of 6.0-7.0 with a sodium hydroxide solution to precipitate the crude product.[4]

-

Filter the precipitate and dry it in an oven.[4]

-

The crude Albendazole sulfoxide can be further purified by recrystallization.

-

Note: The synthesis of this compound would follow a similar oxidation protocol, starting with Albendazole-d7 as the precursor.

Role in Bioanalysis and Pharmacokinetics

The primary application of this compound is as an internal standard in the quantification of Albendazole and its metabolites in biological samples such as plasma and blood. In LC-MS/MS analysis, a known amount of this compound is added to the biological sample during preparation. It co-elutes with the non-labeled Albendazole sulfoxide but is detected at a different mass-to-charge ratio (m/z). This allows for the correction of any variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the analyte.

Experimental Protocols

The following are detailed methodologies for the use of this compound in the bioanalysis of Albendazole and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract Albendazole, Albendazole sulfoxide, and the internal standard from human plasma.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

SPE cartridges (e.g., Strata™-X)

-

Methanol

-

Acetonitrile

-

Formic acid

-

-

Procedure:

-

To 100 µL of human plasma, add the this compound internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with 5% methanol.

-

Elute the analytes with a solution of 1% formic acid in methanol, followed by 80% acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.

-

Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify Albendazole and Albendazole sulfoxide using their deuterated internal standards.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.05% formic acid in water or 2.0 mM ammonium acetate).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Albendazole: e.g., m/z 266.1 → 234.1

-

Albendazole sulfoxide: e.g., m/z 282.1 → 240.0

-

Albendazole-d7 (Internal Standard for Albendazole): e.g., m/z 269.4 → 234.1

-

This compound (Internal Standard for Albendazole sulfoxide): The precursor ion will be approximately m/z 289.1, with a specific product ion depending on the instrument tuning.

-

-

Table 2: Example Mass Spectrometer Parameters

| Parameter | Value |

| Ion Spray Voltage | 2500 V |

| Curtain Gas | 43 psi |

| Gas 1 | 50 psi |

| Gas 2 | 60 psi |

| Turbo Heater Temperature | 450 °C |

| Collision Activation Dissociation | 7 psi |

Note: These parameters are illustrative and should be optimized for the specific instrument being used.

Visualizations

Metabolic Pathway of Albendazole

The following diagram illustrates the primary metabolic conversion of Albendazole in the liver.

Caption: Metabolic pathway of Albendazole.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for a pharmacokinetic study using this compound.

Caption: Bioanalytical workflow using this compound.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Albendazole. Its use as an internal standard in LC-MS/MS assays provides the necessary reliability for the accurate determination of Albendazole and its active metabolite in complex biological matrices. The detailed protocols and understanding of its application outlined in this guide are intended to support the robust design and execution of pharmacokinetic and bioequivalence studies, ultimately contributing to the safe and effective use of Albendazole in treating parasitic diseases.

References

An In-depth Technical Guide to the Chemical Properties of Albendazole Sulfoxide-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole sulfoxide-d7 is the deuterated form of Albendazole sulfoxide, which is the principal active metabolite of the broad-spectrum anthelmintic drug, Albendazole.[1][2] The incorporation of seven deuterium atoms on the propyl side-chain enhances its utility as an internal standard in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, allowing for precise quantification and tracking in biological matrices.[1][3] Its mechanism of action is identical to that of its non-labeled counterpart, involving the disruption of microtubule formation in parasites.[1][4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound primarily used in research settings.[1] Its key properties are summarized below.

| Property | Value | References |

| IUPAC Name | methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate | [1][5][6] |

| Molecular Formula | C₁₂H₈D₇N₃O₃S | [1][6][7][8] |

| Molecular Weight | ~288.37 g/mol | [3][5][7][8] |

| CAS Number | 54029-12-8 (Unlabeled) | [6][7][9] |

| Appearance | Solid, Brown | [10] |

| Melting Point | >180°C (decomposes) | [10] |

| Solubility | Slightly soluble in DMSO and Methanol | [10] |

| Storage Conditions | 2-8°C, Refrigerator | [7][11] |

| Purity | >95% (HPLC) | [6][12] |

Spectroscopic Data

The defining characteristic of this compound is the substitution of hydrogen with deuterium on the propyl side-chain. This isotopic labeling is readily confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H-NMR: In the proton NMR spectrum of the unlabeled compound, a characteristic multiplet is observed between 0.90 and 2.90 ppm, corresponding to the propyl group protons. In this compound, the complete absence of these signals confirms an isotopic incorporation of ≥95%.[1]

-

Mass Spectrometry: The isotopic labeling leads to a predictable mass shift compared to the unlabeled compound. For the non-deuterated sulfoxide, a selected reaction monitoring (SRM) scan of 282.1 → 240.4 m/z is used for quantification.[13] The deuterated compound will exhibit a higher mass, facilitating its distinction and use as an internal standard.

Experimental Protocols

Synthesis of Albendazole Sulfoxide

The synthesis of Albendazole sulfoxide (and by extension, its deuterated analog from a deuterated precursor) is typically achieved through the controlled oxidation of the sulfide group in the parent Albendazole molecule.

Methodology: Oxidation with Sodium Metaperiodate

This method yields high-purity Albendazole sulfoxide with minimal contamination from the over-oxidized sulfone byproduct.[14][15]

-

Dissolution: Dissolve Albendazole in glacial acetic acid.

-

Cooling: Cool the reaction mixture to a low temperature (e.g., 0-5°C) in an ice bath.

-

Oxidation: Slowly add a solution of sodium metaperiodate (NaIO₄) to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching & Precipitation: Once the reaction is complete, the product can be precipitated by carefully neutralizing the acid with a base, such as sodium hydroxide solution, until a pH of ~7.0 is reached.[16]

-

Filtration and Drying: The resulting solid is collected by filtration, washed, and dried to yield the target compound.[16]

Alternative Oxidant: A common alternative involves using 30% hydrogen peroxide (H₂O₂) in glacial acetic acid as the oxidizing agent.[16][17][18]

Analytical Method: HPLC-PDA for Plasma Samples

This protocol describes a validated method for the simultaneous determination of Albendazole and its primary metabolites, Albendazole sulfoxide and Albendazole sulfone, in plasma.[19][20]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge.

-

Loading: Load the plasma sample (previously spiked with an internal standard) onto the cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analytes with a suitable solvent (e.g., methanol).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions

-

HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array (PDA) Detector.[19]

-

Mobile Phase: Gradient elution using Acetonitrile and 0.025 M Ammonium Acetate buffer (pH adjusted to 6.6).[19][20]

-

Linear Range: 0.025 to 2.0 µg/mL for all three compounds.[19]

Signaling Pathways and Mechanisms

Metabolic Pathway of Albendazole

Albendazole is a prodrug that is rapidly metabolized in the liver. Its anthelmintic activity is primarily attributed to its sulfoxide metabolite.[2][21] The metabolic conversion involves two main steps.

Caption: Metabolic activation of Albendazole in the liver.

Mechanism of Action

The primary mechanism of action for Albendazole sulfoxide is the disruption of microtubule-dependent cellular processes within the parasite.[2][4]

Caption: Disruption of parasite microtubule function by Albendazole Sulfoxide.

Conclusion

This compound is an indispensable tool for researchers in drug development and pharmacology. Its well-defined chemical properties, coupled with its role as an isotopically labeled internal standard, allow for highly accurate and reliable quantification in complex biological samples. Understanding its synthesis, analytical methodologies, and mechanism of action is crucial for its effective application in advancing the study of anthelmintic drugs.

References

- 1. Buy this compound [smolecule.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 5. This compound | C12H15N3O3S | CID 145875037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. usbio.net [usbio.net]

- 9. scbt.com [scbt.com]

- 10. This compound CAS#: [chemicalbook.com]

- 11. Albendazole sulfoxide 97 54029-12-8 Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Preparation of albendazole sulfoxide--- an active metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 17. Albendazole sulfoxide [sitem.herts.ac.uk]

- 18. ERIC - EJ823771 - Synthesis of an Albendazole Metabolite: Characterization and HPLC Determination, Journal of Chemical Education, 2008-Dec [eric.ed.gov]

- 19. mdpi.com [mdpi.com]

- 20. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Deuterated Albendazole Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated albendazole sulfoxide, an essential isotopically labeled internal standard for pharmacokinetic and metabolic studies. This document details the chemical synthesis pathways, purification protocols, and presents relevant quantitative data in a structured format.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of parasitic worm infestations.[1][2] Following administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide.[3] Deuterium-labeled analogs of drug metabolites, such as deuterated albendazole sulfoxide, are critical tools in drug development. They serve as internal standards in bioanalytical methods, enabling precise quantification in complex biological matrices.[4] This guide outlines the chemical synthesis and purification strategies to obtain high-purity deuterated albendazole sulfoxide.

Synthesis of Deuterated Albendazole Sulfoxide

The synthesis of deuterated albendazole sulfoxide is a two-step process that involves the initial incorporation of deuterium atoms into the albendazole molecule, followed by a selective oxidation of the sulfide to a sulfoxide.

Step 1: Deuterium Incorporation

One established method for deuterium incorporation involves the hydrolysis of the methyl formate group of albendazole, followed by the reintroduction of a deuterated methyl formate group.[5] This approach allows for the specific placement of deuterium labels.

Step 2: Selective Oxidation

The subsequent step is the selective oxidation of the sulfide group in the deuterated albendazole to a sulfoxide. Care must be taken to avoid over-oxidation to the corresponding sulfone impurity.[3][6] Several oxidizing agents have been successfully employed for this transformation.

A general workflow for the synthesis is presented below:

Caption: Overall workflow for the synthesis of deuterated albendazole sulfoxide.

A more detailed diagram of the synthesis process is as follows:

Caption: Step-by-step diagram of the synthesis process.

Experimental Protocols

Protocol 1: Oxidation of Albendazole to Albendazole Sulfoxide using Sodium Metaperiodate [5][6][7]

-

Dissolution: Dissolve albendazole in glacial acetic acid.

-

Cooling: Cool the solution to a low temperature (e.g., 0-5°C).

-

Oxidation: Slowly add a solution of sodium metaperiodate.

-

Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC) to ensure the complete consumption of the starting material and minimize the formation of the sulfone byproduct.

-

Work-up: Upon completion, the reaction mixture is typically worked up by neutralization and extraction to isolate the crude product.

Protocol 2: Oxidation of Albendazole to Albendazole Sulfoxide using Hydrogen Peroxide [8][9]

-

Dissolution: Dissolve albendazole in glacial acetic acid.

-

Cooling: Cool the solution to 0°C.[9]

-

Oxidation: Add 30% hydrogen peroxide dropwise to the solution.[8][9]

-

Reaction: Allow the reaction to proceed for several hours.[8]

-

Neutralization: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 6.0.[8]

-

Isolation: Filter the precipitate and dry to obtain the crude albendazole sulfoxide.[8]

Purification of Deuterated Albendazole Sulfoxide

Purification of the crude deuterated albendazole sulfoxide is crucial to remove unreacted starting materials, the sulfone byproduct, and other impurities. A combination of chromatographic techniques is often employed.

The general purification workflow is outlined below:

Caption: General workflow for the purification of deuterated albendazole sulfoxide.

Purification Techniques

-

Column Chromatography: This is a standard technique for the initial purification of the crude product. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of solvents like ethyl acetate and hexane.[3]

-

Recrystallization: This can be used to further purify the product obtained after column chromatography.

-

Preparative Chiral Chromatography: Since albendazole sulfoxide is a chiral molecule, separation of its enantiomers may be required. Simulated moving bed (SMB) chromatography has been shown to be effective for the preparative separation of albendazole sulfoxide enantiomers.[10]

-

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up prior to analysis, particularly for samples from biological matrices.[11]

Experimental Protocols

Protocol 3: Purification by Column Chromatography [3]

-

Column Packing: Prepare a silica gel column using a suitable slurry solvent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a mobile phase gradient, for example, starting with a lower polarity mixture (e.g., 30% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 40% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified albendazole sulfoxide.

Protocol 4: Preparative Chiral Separation by Simulated Moving Bed (SMB) Chromatography [10]

-

System Setup: Utilize an SMB chromatography system with a suitable chiral stationary phase.

-

Parameter Optimization: Optimize the operating parameters, including flow rates of the eluent, extract, and raffinate, and the switching time.

-

Separation: Perform the separation to collect the enantiomerically enriched extract and raffinate streams.

-

Recovery: Evaporate the solvent from the collected fractions to obtain the separated enantiomers.

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the synthesis and purification of albendazole sulfoxide.

Table 1: Synthesis Yield and Purity of Albendazole Sulfoxide

| Oxidizing Agent | Solvent | Yield (%) | Purity (%) | Reference |

| Sodium Metaperiodate | Glacial Acetic Acid | >90 | >98 | [6][7] |

| Potassium Monopersulfate | Methanol:Water | 66.34 | 92.45 (HPLC) | [3] |

| m-Chloroperbenzoic Acid | Dichloromethane | 78 | 95.7 (HPLC) | [3] |

| 30% Hydrogen Peroxide | Glacial Acetic Acid | - | >99.5 | [8] |

Table 2: Purification and Analytical Data for Albendazole Sulfoxide

| Technique | Parameter | Value | Reference |

| Column Chromatography | Mobile Phase | 30-40% Ethyl Acetate in Hexane | [3] |

| SMB Chromatography | Overall Recovery | 97% | [10] |

| SMB Chromatography | Enantiomeric Ratio (Raffinate) | 99.5% | [10] |

| SMB Chromatography | Enantiomeric Ratio (Extract) | 99.0% | [10] |

| LC-MS/MS Analysis | Linearity Range | 3-600 ng/mL | [11] |

| LC-MS/MS Analysis | Mean Recovery | 86.03%–89.66% | [11] |

Conclusion

The synthesis and purification of deuterated albendazole sulfoxide can be achieved through a combination of deuterium labeling of albendazole followed by selective oxidation and chromatographic purification. The choice of oxidizing agent and purification technique will depend on the desired purity and scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the development and analysis of albendazole and its metabolites.

References

- 1. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usp-pqm.org [usp-pqm.org]

- 3. ijisrt.com [ijisrt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy Albendazole sulfoxide-d7 [smolecule.com]

- 6. [Preparation of albendazole sulfoxide--- an active metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. Albendazole sulfoxide enantiomers: preparative chiral separation and absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

Albendazole Sulfoxide-d7: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of Albendazole sulfoxide-d7, an isotopic-labeled active metabolite of the broad-spectrum anthelmintic drug, Albendazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Core Physicochemical Properties

This compound is the deuterated form of Albendazole sulfoxide, the primary active metabolite responsible for the therapeutic effects of Albendazole. The incorporation of seven deuterium atoms on the propyl group enhances its utility as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from the endogenous metabolite.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfinyl)-1H-benzimidazol-2-yl]carbamate | [1][2][3] |

| Molecular Formula | C₁₂H₈D₇N₃O₃S | [2][4] |

| Molecular Weight | 288.37 g/mol | [4][5] |

| CAS Number | 2469575-37-7 | [4] |

| Alternate CAS Number | 54029-12-8 (Unlabeled) | [4] |

| Synonyms | Albendazole Oxide-d7, Ricobendazole-d7, RS-8852-d7, Albendazole Impurity B (EP)-d7 | [1][3][4][5] |

| XLogP3 | 1.4 | [3] |

| Topological Polar Surface Area | 103 Ų | [3] |

| Heavy Atom Count | 20 | [3] |

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | >180°C (decomposition) | Experimental data for this compound. | [6] |

| Solubility | Slightly soluble in DMSO and Methanol. | Qualitative data for this compound. | [6] |

| pKa (Strongest Acidic) | 9.26 | Predicted for non-deuterated Albendazole sulfoxide. | [7] |

| pKa (Strongest Basic) | 3.58 | Predicted for non-deuterated Albendazole sulfoxide. | [7] |

| Water Solubility | 0.901 mg/mL | Predicted for non-deuterated Albendazole sulfoxide. | [7] |

| Stability | Store at 2-8°C in a refrigerator for long-term stability. | General recommendation for solid form. | [4] |

Note: Some experimental values, particularly for pKa and specific solubility, are for the non-deuterated Albendazole sulfoxide and should be considered as close approximations for the d7 analogue. Isotopic labeling with deuterium is generally not expected to significantly alter these physicochemical properties.

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[8][9]

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10]

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of approximately 10-20°C per minute initially.

-

Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[10]

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting range. Given that the compound decomposes, the temperature at which decomposition is observed should be noted.

Solubility Determination

The "shake-flask" method is a conventional technique to determine the equilibrium solubility of a compound in various solvents.[11]

Protocol:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, DMSO, methanol) in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.[1][13]

Protocol:

-

A precise amount of this compound is dissolved in a suitable solvent, which may be a co-solvent system if aqueous solubility is low.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) are determined from the inflection point(s) of the titration curve.

Visualizations

Mechanism of Action

Albendazole sulfoxide exerts its anthelmintic effect primarily by targeting the protein β-tubulin in parasitic worms. This interaction disrupts the formation of microtubules, which are essential for various cellular functions.[14][15][16]

Caption: Logical flow of Albendazole Sulfoxide's mechanism of action.

Experimental Workflow for Bioanalysis

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. A typical workflow involves sample preparation followed by analysis using LC-MS/MS.[17][18]

Caption: A standard workflow for the bioanalysis of this compound.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Buy this compound [smolecule.com]

- 3. This compound | C12H15N3O3S | CID 145875037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usp-pqm.org [usp-pqm.org]

- 6. This compound CAS#: [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. pedscalc.com [pedscalc.com]

- 15. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 16. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 17. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Albendazole Sulfoxide-d7 Certificate of Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CofA) for the isotopically labeled internal standard, Albendazole Sulfoxide-d7. This reference material is critical for pharmacokinetic and metabolic studies requiring precise quantification of Albendazole Sulfoxide.

Quantitative Data Summary

The data presented below is a compilation of typical specifications for this compound, as would be found on a supplier's Certificate of Analysis. These values represent the quality control parameters that the material must meet to be certified as a reference standard.

| Parameter | Specification | Source |

| Identity | ||

| Analyte Name | This compound | [1][2][3] |

| Synonyms | Albendazole Oxide-d7, Ricobendazole-d7 | [1][2] |

| Molecular Formula | C₁₂H₈D₇N₃O₃S | [1][4] |

| Molecular Weight | 288.37 g/mol | [1][4] |

| Unlabeled CAS Number | 54029-12-8 | [1][2][3] |

| Purity | ||

| Assay (by HPLC) | >95% | [1][3] |

| Physicochemical Properties | ||

| Product Format | Neat (Solid Powder) | [1][5] |

| Storage Temperature | +4°C (Short-term), -20°C (Long-term) | [1][5] |

| Product Information | ||

| Product Type | Metabolite; Stable Isotope Labeled | [1][2][3] |

| API Family | Albendazole | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe typical protocols for identity and purity assessment of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound reference standard by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Hypurity C18, 5 µm, 4.6 x 250 mm (or equivalent).[6]

-

Mobile Phase: A mixture of acetonitrile and 2.0 mM ammonium acetate buffer (pH 5.0) in an 80:20 (v/v) ratio.[6]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at 290 nm.[8]

-

Injection Volume: 10 µL.

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the chemical structure and molecular weight of the compound, ensuring the correct identity and incorporation of deuterium atoms.

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is often used for deuterated standards to ensure stability and identity.[6]

-

Procedure:

-

The sample is introduced into the mass spectrometer, typically following separation by LC.

-

The instrument is set to detect the specific mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ of this compound.

-

The observed mass spectrum is compared to the theoretical mass calculated from the molecular formula (C₁₂H₈D₇N₃O₃S).

-

Fragmentation patterns can also be analyzed to further confirm the structure.

-

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the analysis and use of this compound.

Caption: Analytical workflow for the certification of a chemical reference standard.

Albendazole is metabolized in the liver to its active form, Albendazole Sulfoxide, which is then further oxidized to the inactive Albendazole Sulfone.[7][9] The use of a deuterated internal standard (this compound) allows for precise differentiation between the analyte and the standard during mass spectrometric analysis.[10]

Caption: Metabolic pathway of Albendazole and the role of the d7-labeled standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medkoo.com [medkoo.com]

- 6. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usp-pqm.org [usp-pqm.org]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound [smolecule.com]

The Pivotal Role of Albendazole Sulfoxide-d7 as an Internal Standard in Bioanalytical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Albendazole sulfoxide-d7 as an internal standard in the quantitative bioanalysis of its parent compound, Albendazole sulfoxide. The use of stable isotope-labeled internal standards, such as this compound, is paramount for achieving accurate, precise, and robust analytical methods, particularly in the context of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction to Internal Standards in Mass Spectrometry

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The IS is essential to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their behavior during sample extraction and ionization is nearly identical to that of the unlabeled analyte, while being distinguishable by their mass.

Albendazole and its Active Metabolite

Albendazole is a broad-spectrum anthelmintic agent. After oral administration, it is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide. This metabolite is responsible for the systemic anthelmintic activity of the drug. Further metabolism leads to the inactive metabolite, albendazole sulfone. Given that albendazole sulfoxide is the main active moiety, its accurate quantification in biological matrices such as plasma is crucial for assessing the efficacy and safety of albendazole.

This compound: The Ideal Internal Standard

This compound is a deuterated form of albendazole sulfoxide, where seven hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a mass shift that allows it to be distinguished from the endogenous albendazole sulfoxide by the mass spectrometer, without significantly altering its chemical properties. This makes it an excellent internal standard for the quantification of albendazole sulfoxide for several key reasons:

-

Co-elution: It co-elutes with albendazole sulfoxide under typical chromatographic conditions, meaning it experiences the same matrix effects.

-

Similar Extraction Recovery: Its recovery during sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is virtually identical to that of the analyte.

-

Correction for Ion Suppression/Enhancement: It effectively compensates for variations in ionization efficiency caused by the sample matrix.

Quantitative Data Summary

The use of a deuterated internal standard like Albendazole sulfoxide-d5 or a similar variant is crucial for accurate bioanalysis. Below is a summary of quantitative data from a study that employed a deuterated internal standard for the simultaneous determination of albendazole and albendazole sulfoxide in human plasma.

| Parameter | Albendazole | Albendazole Sulfoxide |

| Linearity Range | 0.200–50.0 ng/mL | 3.00–600 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Mean Extraction Recovery | 86.03%–89.66% | 89.85%–98.94% |

| IS-Normalized Matrix Factor | 0.985–1.042 | 0.985–1.042 |

Table 1: Summary of quantitative method validation parameters for the analysis of Albendazole and Albendazole Sulfoxide using a deuterated internal standard. Data sourced from a study by Rathod et al. (2016)[1][2]

Another study focusing on the determination of albendazole sulfoxide using albendazole sulfoxide-d3 as an internal standard reported a linear range of 3–1500 ng/mL[3].

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of albendazole sulfoxide. The following is a detailed experimental protocol based on established methods that utilize a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Sample Aliquoting: Take 100 µL of human plasma in a pre-labeled tube.

-

Internal Standard Spiking: Add a specific volume of the working solution of this compound (or a similar deuterated variant) to each plasma sample, except for the blank samples.

-

Protein Precipitation (optional pre-step): Some methods may include a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.

-

SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Strata™-X) by passing methanol followed by water through it.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analyte and the internal standard from the cartridge using a suitable elution solvent, such as the mobile phase.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Chromatographic Column: A reversed-phase column, such as a Hypurity C18, is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.0 mM ammonium acetate, pH 5.0) in a specific ratio (e.g., 80:20, v/v)[1][2].

-

Flow Rate: A suitable flow rate is maintained, for example, 0.70 mL/min[3].

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions for albendazole sulfoxide and its deuterated internal standard are monitored.

Visualizations

Metabolic Pathway of Albendazole

The following diagram illustrates the metabolic conversion of Albendazole to its active metabolite, Albendazole Sulfoxide, and its subsequent transformation to the inactive metabolite, Albendazole Sulfone.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for the quantitative analysis of Albendazole Sulfoxide in a biological matrix using an internal standard.

Conclusion

The use of this compound as an internal standard is indispensable for the development of high-quality bioanalytical methods for the quantification of albendazole sulfoxide. Its properties, which closely mimic the analyte, ensure the reliability and accuracy of the data generated. This is of utmost importance for regulatory submissions and for making informed decisions in drug development and clinical practice. The detailed protocols and understanding of the analytical workflow provided in this guide serve as a valuable resource for researchers and scientists in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism and Biotransformation of Albendazole Sulfoxide-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic infections. Its therapeutic efficacy is primarily attributed to its active metabolite, albendazole sulfoxide. The deuterated analog, albendazole sulfoxide-d7, has been synthesized to potentially modify the drug's pharmacokinetic profile, leveraging the kinetic isotope effect to alter metabolic rates. This technical guide provides an in-depth overview of the known metabolism of albendazole sulfoxide and extrapolates the anticipated biotransformation of its d7 counterpart. It is designed to serve as a comprehensive resource for researchers and professionals involved in the development and study of this compound.

Core Concepts in Albendazole Metabolism

Albendazole itself is poorly absorbed and rapidly metabolized in the liver to its active sulfoxide form. This biotransformation is a critical step, as albendazole sulfoxide is the primary entity responsible for the systemic anthelmintic activity. The metabolism of albendazole sulfoxide is a complex process involving multiple enzyme systems, primarily Cytochrome P450 (CYP) isoenzymes and Flavin-Containing Monooxygenases (FMOs).

The primary metabolic pathway for albendazole sulfoxide is further oxidation to the inactive albendazole sulfone. Understanding the enzymes that catalyze these transformations is crucial for predicting drug-drug interactions and variability in patient response.

The Impact of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen atoms with deuterium (to create this compound) is a strategic modification intended to influence the drug's metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, increased exposure, and a modified pharmacokinetic profile. For this compound, this could mean a slower conversion to the inactive albendazole sulfone, thereby prolonging its therapeutic action.

Metabolic Pathways and Biotransformation

The metabolic journey of albendazole and its deuterated sulfoxide analog is primarily hepatic. The key transformations are sulfoxidation and sulfonation, with chirality playing a significant role in the enzymatic preferences.

Metabolic Pathway of Albendazole and Albendazole Sulfoxide

Caption: Metabolic pathway of albendazole to its active sulfoxide and inactive sulfone metabolites.

Quantitative Data on Albendazole Sulfoxide Metabolism

While specific quantitative data for this compound are not yet available in the literature, the following tables summarize key pharmacokinetic parameters and enzymatic contributions for the non-deuterated albendazole sulfoxide. This information provides a crucial baseline for future comparative studies.

Table 1: Pharmacokinetic Parameters of Albendazole Sulfoxide in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | |

| Elimination Half-life (t½) | ~8.5 hours | |

| Apparent Volume of Distribution (Vd/F) | Varies significantly | |

| Apparent Clearance (CL/F) | Varies significantly | |

| Major Metabolite | Albendazole sulfone |

Table 2: Major Enzymes Involved in Albendazole Sulfoxide Metabolism

| Metabolic Step | Enzyme(s) | Substrate/Product | Reference |

| Sulfoxidation of Albendazole | CYP3A4, CYP1A2, FMOs | Albendazole -> Albendazole Sulfoxide | |

| Sulfonation of (+)-(R)-Albendazole Sulfoxide | CYP3A4 | (+)-(R)-Albendazole Sulfoxide -> Albendazole Sulfone | |

| Sulfonation of (-)-(S)-Albendazole Sulfoxide | Primarily CYP1A2 (in part) | (-)-(S)-Albendazole Sulfoxide -> Albendazole Sulfone | |

| Hydroxylation of Albendazole | CYP2J2, CYP2C19 | Albendazole -> Hydroxyalbendazole |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the metabolism of albendazole and its metabolites. These protocols can be adapted for the investigation of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is fundamental for determining the metabolic stability and identifying the metabolites of a compound.

Objective: To evaluate the metabolism of this compound by liver microsomes (e.g., human, rat, mouse).

Materials:

-

This compound

-

Liver microsomes (from the species of interest)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound at the desired concentration.

-

**

A Technical Guide to Commercially Available Albendazole Sulfoxide-d7 Standards for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Albendazole sulfoxide-d7 (Alb-d7-SO) standards. Alb-d7-SO is the deuterated stable isotope-labeled internal standard for Albendazole sulfoxide, the primary active metabolite of the broad-spectrum anthelmintic drug, Albendazole. This guide is intended to assist researchers in selecting appropriate standards for their analytical needs and in developing robust bioanalytical methods.

Introduction

Albendazole is rapidly and extensively metabolized in vivo to its pharmacologically active sulfoxide metabolite.[1][2] Due to its short half-life, the parent drug is often undetectable in plasma, making the quantification of Albendazole sulfoxide crucial for pharmacokinetic and bioequivalence studies.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[4]

Commercially Available this compound Standards

Several suppliers offer this compound for research purposes. The following table summarizes the key specifications of the commercially available standards. Researchers are advised to obtain the certificate of analysis from the supplier for detailed lot-specific information.

| Supplier | Product/Catalogue No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format |

| LGC Standards | TRC-A511622 | C₁₂H₈D₇N₃O₃S | 288.37 | >95% (HPLC) | Neat |

| Pharmaffiliates | PA STI 004480 | C₁₂H₈D₇N₃O₃S | 288.37 | N/A | N/A |

| Smolecule | S12888524 | C₁₂H₁₅N₃O₃S | 288.38 | N/A | In Stock |

| United States Biological | 162565 | C₁₂H₈D₇N₃O₃S | 288.37 | Highly Purified | N/A |

Metabolic Pathway of Albendazole

Albendazole undergoes rapid oxidation in the liver to form its active metabolite, Albendazole sulfoxide. This metabolite is subsequently oxidized to the inactive Albendazole sulfone.[2][5][6] The metabolic pathway is primarily mediated by cytochrome P450 enzymes, including CYP3A4 and FAD-containing monooxygenases.[7]

Metabolic Pathway of Albendazole.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Albendazole sulfoxide in human plasma using this compound as an internal standard, based on published LC-MS/MS methods.[1][8][9][10]

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Albendazole sulfoxide and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Albendazole sulfoxide stock solution in methanol or a mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.

Sample Preparation (Solid Phase Extraction - SPE)

-

To 100 µL of human plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of Albendazole sulfoxide in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioanalytical method using this compound.

Bioanalytical Workflow.

Conclusion

Commercially available this compound standards are indispensable tools for the accurate and reliable quantification of the primary active metabolite of Albendazole in biological matrices. This guide provides researchers with the necessary information to select an appropriate standard and to develop a robust bioanalytical method. The provided experimental protocol and workflow diagram serve as a foundation for method development and validation, which are critical steps in drug development and clinical research.

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose dependent pharmacokinetics of albendazole in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]

- 10. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Albendazole and its Metabolites in Human Plasma using HPLC-UV with Albendazole Sulfoxide-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of albendazole (ABZ), and its primary active metabolite, albendazole sulfoxide (ABZ-SO), and inactive metabolite, albendazole sulfone (ABZ-SO2), in human plasma. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. Albendazole sulfoxide-d7 is employed as the internal standard (IS) to ensure accuracy and precision. The protocol provides a comprehensive guide for sample preparation using solid-phase extraction (SPE), chromatographic conditions, and method validation parameters, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Following oral administration, albendazole is extensively metabolized in the liver to its active metabolite, albendazole sulfoxide, which is responsible for the systemic anthelmintic activity.[1][2] The sulfoxide is further metabolized to the inactive albendazole sulfone.[3][4] Monitoring the plasma concentrations of albendazole and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the analysis of these compounds in human plasma using HPLC-UV. The use of a deuterated internal standard, this compound, is ideal for compensating for variability during sample preparation and analysis, thereby enhancing the reliability of the results. While the use of deuterated standards is more common in mass spectrometry, its application in HPLC-UV can improve data quality, provided there is adequate chromatographic separation from the analytes of interest.

Metabolic Pathway of Albendazole

Albendazole undergoes rapid first-pass metabolism in the liver, where it is oxidized to albendazole sulfoxide, the primary active metabolite. This metabolite is then further oxidized to the inactive albendazole sulfone.

Caption: Metabolic pathway of Albendazole.

Experimental Protocols

Materials and Reagents

-

Albendazole (ABZ), Albendazole Sulfoxide (ABZ-SO), Albendazole Sulfone (ABZ-SO2) reference standards

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium acetate

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB 3 cc, 60 mg)

Instrumentation

-

HPLC system with a UV detector

-

Analytical column: C18 reverse-phase column (e.g., XBridge® C18, 4.6 mm × 250 mm, 5 µm)[5]

-

Data acquisition and processing software

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ABZ, ABZ-SO, ABZ-SO2, and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.[5]

-

Sample Loading: To 1 mL of plasma sample, add the internal standard (this compound) solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.[5]

-

Washing: Wash the cartridge with 3 mL of water to remove interfering substances.[5]

-

Drying: Dry the cartridge under a stream of nitrogen for 5 minutes.[5]

-

Elution: Elute the analytes and the internal standard with 2 mL of methanol.[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 250 µL of the mobile phase and inject 50 µL into the HPLC system.[5]

HPLC-UV Conditions

| Parameter | Condition |

| Column | XBridge® C18 (4.6 mm × 250 mm, 5 µm)[5] |

| Mobile Phase | Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate buffer (pH 6.6)[5] |

| Flow Rate | 1.2 mL/min[5] |

| Injection Volume | 50 µL[5] |

| UV Wavelength | 292 nm[5] |

| Column Temperature | Ambient |

Experimental Workflow

Caption: HPLC-UV analysis workflow.

Results and Discussion

The described method is selective for the determination of albendazole and its metabolites. The chromatographic conditions provide good separation of the analytes from endogenous plasma components.

Quantitative Data

The following tables summarize the validation parameters for the HPLC-UV method, adapted from published literature.

Table 1: Retention Times

| Compound | Retention Time (min) |

| Albendazole Sulfoxide | 3.5[5] |

| Albendazole Sulfone | 4.9[5] |

| Albendazole | 8.5[5] |

| Oxibendazole (as a proxy for IS) | 7.0[5] |

Note: The retention time for this compound is expected to be very close to that of Albendazole sulfoxide.

Table 2: Method Validation Parameters

| Parameter | Albendazole | Albendazole Sulfoxide | Albendazole Sulfone |

| Linearity Range (µg/mL) | 0.025 - 2.0[5] | 0.025 - 2.0[5] | 0.025 - 2.0[5] |

| Correlation Coefficient (r²) | ≥ 0.99[5] | ≥ 0.99[5] | ≥ 0.99[5] |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.025[5] | 0.025[5] | 0.025[5] |

| Accuracy (%) | 82.8 - 112.7[5] | 85.3 - 117.7[5] | 93.3 - 114.1[5] |

| Precision (% CV) | Within-run: 1.2 - 14.5Between-run: data not available[5] | Within-run: 0.8 - 15.1Between-run: data not available[5] | Within-run: 0.4 - 10.7Between-run: data not available[5] |

Conclusion

This application note provides a detailed and robust HPLC-UV method for the simultaneous quantification of albendazole and its major metabolites in human plasma. The use of solid-phase extraction for sample cleanup and this compound as an internal standard ensures the reliability and accuracy of the results. The method is suitable for pharmacokinetic and drug metabolism studies in a research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. asianpubs.org [asianpubs.org]

- 5. [Preparation of albendazole sulfoxide--- an active metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Albendazole Sulfoxide-d7 in Human Plasma using Automated Liquid Chromatography-Tandem Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in the treatment of various parasitic infections. Following oral administration, albendazole is rapidly and extensively metabolized to its pharmacologically active metabolite, albendazole sulfoxide. Monitoring the plasma concentrations of albendazole sulfoxide is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Albendazole sulfoxide-d7, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for matrix effects and variability in sample processing.

This application note describes a robust and sensitive method for the determination of Albendazole sulfoxide in human plasma using this compound as an internal standard. The sample preparation procedure utilizes a simple and efficient protein precipitation technique, which is amenable to high-throughput automation.

Experimental Protocols

Materials and Reagents

-

Albendazole sulfoxide and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

96-well collection plates

-

Centrifuge capable of accommodating 96-well plates

Instrumentation

-

A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

-

Analytical column (e.g., Hypurity C18, Waters Xbridge C18, or equivalent).

Sample Preparation: Protein Precipitation

-

Spiking of Internal Standard: To 100 µL of human plasma in a 96-well plate, add a pre-determined amount of this compound working solution.

-

Protein Precipitation: Add 400 µL of acetonitrile (containing 0.1% formic acid) to each well.

-

Vortexing: Mix the plate for 5 minutes at room temperature to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate.

-

Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Data Presentation

The following table summarizes the quantitative performance of various sample preparation methods for the analysis of albendazole and its metabolites in plasma, as reported in the literature.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |

| Analyte(s) | Albendazole, Albendazole Sulfoxide, Albendazole Sulfone | Albendazole, Albendazole Sulfoxide | Albendazole, Albendazole Sulfoxide | [1][2][3] |

| Internal Standard | Albendazole sulfoxide-d3 | Phenacetin | Deuterated internal standards | [2][4][5] |

| Plasma Volume | 50 - 200 µL | 500 µL | 100 - 500 µL | [2][6][7] |

| Recovery | >93% | 62% - 85% | 86.03% - 98.94% | [1][2][5] |

| Linear Range (ng/mL) | ABZ: 0.25-200, ABZSO: 3-3500 | ABZ: 0.4-200, ABZSO: 4-2000 | ABZ: 0.2-50, ABZSO: 3-1500 | [2][3][6] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | ABZ: 0.25, ABZSO: 3 | ABZ: 0.4, ABZSO: 4 | ABZ: 0.2, ABZSO: 3 | [2][3][6] |

Mandatory Visualization

Caption: Experimental workflow for plasma sample preparation.

Caption: Key factors affecting analytical method performance.

References

- 1. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous liquid chromatography-tandem mass spectrometric determination of albendazole sulfoxide and albendazole sulfone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple assay for the simultaneous determination of human plasma albendazole and albendazole sulfoxide levels by high performance liquid chromatography in tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Albendazole Sulfoxide-d7 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed solid-phase extraction (SPE) protocol for the selective isolation and concentration of Albendazole sulfoxide-d7 from human plasma. Albendazole sulfoxide is the primary active metabolite of the anthelmintic drug Albendazole. The use of a deuterated internal standard like this compound is crucial for accurate quantification in bioanalytical studies by compensating for matrix effects and variability in sample processing. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic used in the treatment of various parasitic worm infestations. Following oral administration, it is rapidly and extensively metabolized in the liver to its active metabolite, Albendazole sulfoxide[1]. Accurate measurement of Albendazole and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies[1][2][3]. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of these analytes from complex biological samples like plasma, offering improved sensitivity and specificity compared to methods like protein precipitation[1][4][5][6]. This protocol details an SPE procedure optimized for the extraction of Albendazole sulfoxide and is directly applicable to its deuterated analog, this compound.

Experimental Protocol

This protocol is based on established methods for the extraction of Albendazole and its metabolites from human plasma[1][2].

Materials and Reagents:

-

Human plasma samples

-

This compound standard

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)[1]

-

Ammonium acetate[1]

-

Formic acid

-

Water (deionized or Milli-Q)[1]

-

Solid-Phase Extraction (SPE) Cartridges: C18 or polymer-based (e.g., Phenomenex Strata™-X, 30 mg/1 mL) cartridges can be used[1].

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Spike the plasma samples with an appropriate concentration of the this compound internal standard working solution.

-

For a 100 µL plasma sample, add 100 µL of 2 mM ammonium acetate solution and vortex for 60 seconds[1].

-

Centrifuge the sample at 13,148 x g for 5 minutes at 10 °C[1].

Solid-Phase Extraction Procedure:

-

Conditioning: Condition the SPE cartridges (e.g., Phenomenex Strata™-X, 30 mg/mL) by passing 1.0 mL of methanol followed by 1.0 mL of water[1]. Ensure the sorbent bed does not dry out between steps.

-

Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge. Apply a gentle positive pressure or vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

-

Washing: Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water to remove interfering substances[1].

-

Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for approximately 5 minutes.

-

Elution: Elute the analyte and the internal standard from the cartridge with 1 mL of the mobile phase (e.g., acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v))[1].

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for subsequent LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data for the SPE and subsequent analysis of Albendazole sulfoxide. The performance of this compound is expected to be comparable.

Table 1: Linearity and Sensitivity of Albendazole Sulfoxide Analysis

| Parameter | Value | Reference |

| Linearity Range | 3.00–600 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL | [1] |

| Correlation Coefficient (r²) | ≥ 0.99 | [4] |

Table 2: Recovery and Matrix Effect for Albendazole Sulfoxide

| Analyte | Recovery (%) | Matrix Effect (IS-normalized) | Reference |

| Albendazole Sulfoxide | 86.03 - 89.66 | 0.985 - 1.042 | [1][2] |

Table 3: Precision of Albendazole Sulfoxide Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| Low (LQC) | 9.00 | < 7.1 | < 9.4 | [7] |

| Medium (MQC) | 78.0 / 192 | < 7.1 | < 9.4 | [1][7] |

| High (HQC) | 480 | < 7.1 | < 9.4 | [1][7] |

Visualization

The following diagram illustrates the workflow of the solid-phase extraction protocol for this compound.

Caption: Workflow of the solid-phase extraction protocol.

References

- 1. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: The Role of Albendazole Sulfoxide-d7 in Pharmacokinetic Studies of Albendazole

References

- 1. researchgate.net [researchgate.net]

- 2. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 7. extranet.who.int [extranet.who.int]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of albendazole sulfoxide in human plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 15. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Albendazole Enantiomers in Human Plasma using Albendazole Sulfoxide-d7 by Chiral LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract